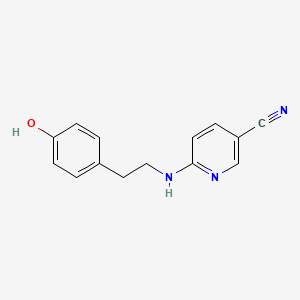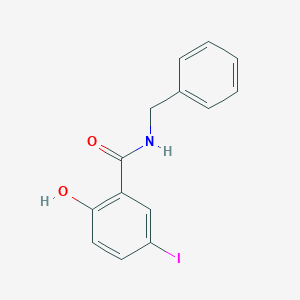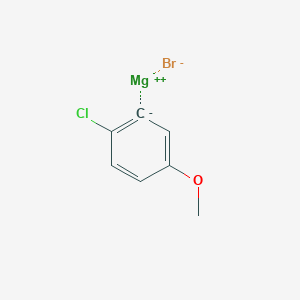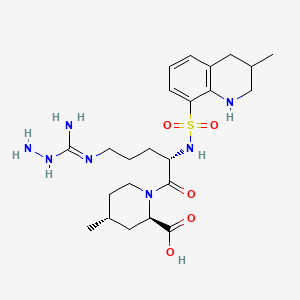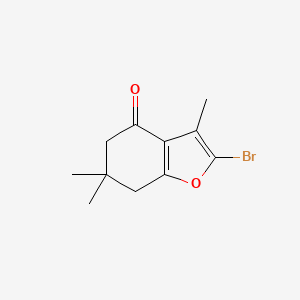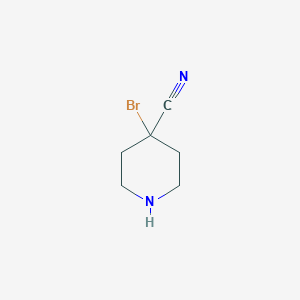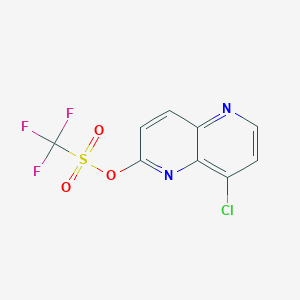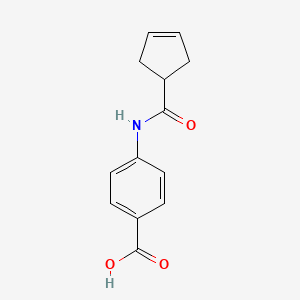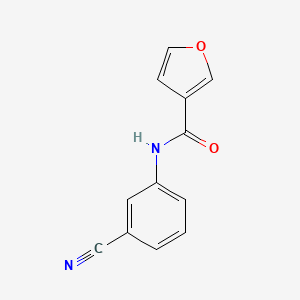
N-(3-cyanophenyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanophenyl)furan-3-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring, a carboxamide group, and a cyanophenyl group, making it a unique and versatile molecule in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)furan-3-carboxamide typically involves the reaction of 3-cyanophenylamine with furan-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The cyanophenyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring or the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Major Products
The major products formed from these reactions include various substituted furan derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-cyanophenyl)furan-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with DNA and RNA, leading to its potential anticancer properties by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar structure but with a different substitution pattern on the furan ring.
Furan-3-carboxamide: Lacks the cyanophenyl group, resulting in different biological activities.
N-(2-cyanophenyl)furan-3-carboxamide: Positional isomer with the cyanophenyl group at a different position, leading to variations in reactivity and biological effects.
Uniqueness
N-(3-cyanophenyl)furan-3-carboxamide is unique due to the presence of the cyanophenyl group at the 3-position, which imparts distinct electronic and steric properties. This unique structure contributes to its specific biological activities and makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C12H8N2O2 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
N-(3-cyanophenyl)furan-3-carboxamide |
InChI |
InChI=1S/C12H8N2O2/c13-7-9-2-1-3-11(6-9)14-12(15)10-4-5-16-8-10/h1-6,8H,(H,14,15) |
InChI Key |
FCPPMIRURXPMQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=COC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Diethoxy-[1,1'-biphenyl]-4,4'-dicarboxylicacid](/img/structure/B14901868.png)
